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For Researchers, Scientists, and Drug Development Professionals

Casimersen (Amondys 45®), an antisense phosphorodiamidate morpholino oligomer (PMO),

holds promise for a subset of Duchenne muscular dystrophy (DMD) patients with mutations

amenable to exon 45 skipping. Administered via intravenous (IV) infusion, it aims to restore the

reading frame of the dystrophin gene and produce a truncated, yet functional, dystrophin

protein.[1] While this approved delivery method has demonstrated an increase in dystrophin

production, the field is actively exploring alternative strategies to enhance efficacy, particularly

in tissues like the heart and diaphragm that are critically affected in DMD. This guide provides

an objective comparison of the current standard of care with emerging delivery technologies,

supported by experimental data.

Standard Delivery System: Intravenous PMO
Infusion
Casimersen is delivered systemically as an unconjugated, or "naked," PMO. The approved

dosage is 30 mg/kg administered weekly as a 35 to 60-minute intravenous infusion.[2][3] This

approach has been shown to increase dystrophin levels in skeletal muscle. In a clinical study,

patients receiving Casimersen showed an increase in dystrophin protein from a mean of

0.93% of normal at baseline to 1.74% of normal after 48 weeks.[4][5]

Table 1: Clinical Efficacy of Intravenous Casimersen (PMO)
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Metric
Baseline
(Mean)

Post-treatment
(48 weeks,
Mean)

Fold Change Reference

Dystrophin

Protein (% of

normal)

0.93% 1.74% ~1.87 [4][5]

While a significant step forward, the relatively modest levels of dystrophin restoration and the

challenges in delivering PMOs to all affected muscle tissues have spurred the development of

next-generation delivery platforms.[6]

Alternative Delivery Systems: Enhancing PMO
Efficacy
To overcome the limitations of unconjugated PMOs, researchers are focusing on strategies that

improve cellular uptake and tissue targeting. Two prominent approaches are peptide-

conjugated PMOs (PPMOs) and antibody-oligonucleotide conjugates (AOCs).

Peptide-Conjugated PMOs (PPMOs)
This strategy involves attaching cell-penetrating peptides (CPPs) to the PMO backbone to

facilitate its entry into cells. Several companies are developing proprietary PPMO technologies.

PepGen's Enhanced Delivery Oligonucleotides (EDOs): PepGen's PGN-EDO51, which

targets exon 51, utilizes a proprietary EDO peptide. Preclinical studies in non-human

primates demonstrated high levels of exon skipping.[7] A single 30 mg/kg dose of PGN-

EDO51 resulted in 78% exon skipping in the biceps and 24% in the heart.[7] Early clinical

data from a Phase 1 trial showed mean exon 51 skipping levels of 1.4% in the biceps after a

single 10 mg/kg dose.[8] A subsequent Phase 2 trial reported mean exon skipping of 2.15%

at week 13 with a 5 mg/kg monthly dose. PepGen is also developing PGN-EDO45 for

patients amenable to exon 45 skipping.[9]

Roche's RC-1001 (formerly from Avidity Life Sciences): This PPMO, which contains a

proprietary CPP, was evaluated in the mdx mouse model of DMD. A single dose of RC-1001

led to a dose-dependent increase in exon skipping and dystrophin protein levels.[10] Three
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monthly doses of 40 mg/kg resulted in 98.8% exon skipping in the quadriceps and 43.2% in

the heart, with corresponding dystrophin protein levels of 38.9% and 8.6% of wild-type,

respectively.[10] This was a significant improvement over the unconjugated PMO, which

produced less than 5% dystrophin in skeletal muscle and barely detectable levels in the

heart and diaphragm at the same dose.[6]

Table 2: Preclinical and Clinical Efficacy of PPMOs
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Delivery
System

Model/Patie
nt
Population

Dose
Key
Efficacy
Endpoint

Result Reference

PepGen

PGN-EDO51

Non-Human

Primates

30 mg/kg

(single dose)

Exon 51

Skipping

(Biceps)

78% [7]

Exon 51

Skipping

(Heart)

24% [7]

DMD Patients
10 mg/kg

(single dose)

Exon 51

Skipping

(Biceps)

1.4% (mean) [8]

DMD Patients
5 mg/kg

(monthly)

Exon 51

Skipping

(Biceps, 13

wks)

2.15%

(mean)

Roche RC-

1001
mdx mice

40 mg/kg (3

monthly

doses)

Exon 23

Skipping

(Quadriceps)

98.8% [10]

Dystrophin

(% of WT,

Quadriceps)

38.9% [10]

Exon 23

Skipping

(Heart)

43.2% [10]

Dystrophin

(% of WT,

Heart)

8.6% [10]

Antibody-Oligonucleotide Conjugates (AOCs)
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This approach utilizes monoclonal antibodies to target specific receptors on muscle cells,

thereby delivering the PMO payload directly to the desired tissue.

Dyne Therapeutics' FORCE™ Platform: Dyne's platform conjugates a PMO to a fragment

antibody (Fab) that binds to the transferrin receptor 1 (TfR1), which is highly expressed on

muscle cells.[11][12] Their candidate for exon 51 skipping, DYNE-251, has shown robust

exon skipping in non-human primates, particularly in the heart and diaphragm.[11] Preclinical

data in mdx mice demonstrated that a single dose of a FORCE-M23D conjugate led to dose-

dependent dystrophin expression, reaching up to 90% of wild-type levels in the diaphragm

and 78% in the heart.[13]

Avidity Biosciences' AOC Platform: Avidity's AOC platform also targets the TfR1 receptor to

deliver siRNA. While their lead candidate, AOC 1001, is for myotonic dystrophy type 1, the

technology demonstrates the potential for targeted delivery of oligonucleotides to muscle.[14]

[15][16][17][18] Preclinical studies with AOC 1001 showed successful delivery of siRNAs to a

broad range of muscles, including skeletal, cardiac, and smooth muscle.[15][17][18]

Table 3: Preclinical Efficacy of AOCs

Delivery
System

Model Dose
Key
Efficacy
Endpoint

Result Reference

Dyne

FORCE-

M23D

mdx mice Single dose

Dystrophin

(% of WT,

Diaphragm)

90% [13]

Dystrophin

(% of WT,

Heart)

78% [13]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings.

Below are summaries of typical experimental protocols used in the evaluation of these delivery

systems.
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Animal Models
mdx Mouse: The most common mouse model for DMD, which has a nonsense mutation in

exon 23 of the murine Dmd gene.

Non-Human Primates (NHPs): Used for preclinical safety and efficacy studies due to their

physiological similarity to humans.

Administration
Intravenous (IV) Injection: The standard route of administration for systemic delivery of

PMOs and their conjugated counterparts. Doses and frequencies vary depending on the

study, ranging from single doses to repeat administrations.[10][19][20][21][22][23][24][25][26]

Efficacy Evaluation
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to quantify the

percentage of exon skipping in mRNA transcripts isolated from muscle tissue.

Western Blot: Measures the amount of dystrophin protein produced in muscle tissue, often

expressed as a percentage of the level in wild-type animals.

Immunohistochemistry: Visualizes the localization of dystrophin protein within muscle fibers,

indicating proper restoration at the sarcolemma.

Visualizing the Pathways and Workflows
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Caption: A diagram illustrating the different delivery pathways for PMO-based therapies.
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Analysis Methods

DMD Animal Model
(e.g., mdx mouse)
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Caption: A typical experimental workflow for evaluating exon-skipping therapies in preclinical

models.

Conclusion
The development of enhanced delivery systems for PMO-based therapies represents a

significant advancement in the potential treatment of Duchenne muscular dystrophy. While

intravenous administration of unconjugated PMOs like Casimersen has demonstrated the

ability to increase dystrophin production, peptide-conjugated and antibody-mediated delivery
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platforms show promise for substantially improving efficacy, particularly in hard-to-reach tissues

like the heart. The preclinical data for PPMOs and AOCs are encouraging, suggesting the

potential for greater dystrophin restoration at lower doses. As these next-generation therapies

progress through clinical trials, they may offer new hope for more meaningful functional

benefits for individuals with DMD. Continued research and head-to-head comparative studies

will be crucial in determining the optimal delivery strategy for Casimersen and other exon-

skipping oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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